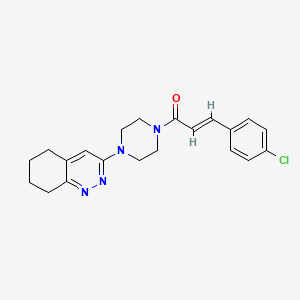
(E)-3-(4-chlorophenyl)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(4-chlorophenyl)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)prop-2-en-1-one is a complex organic compound featuring a chlorophenyl group, a tetrahydrocinnolinyl moiety, and a piperazinyl group linked via a propenone bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-chlorophenyl)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)prop-2-en-1-one typically involves multi-step organic reactions:
Formation of the Propenone Bridge: The initial step often involves the preparation of the propenone bridge through a Claisen-Schmidt condensation reaction between 4-chlorobenzaldehyde and acetone under basic conditions.
Synthesis of the Tetrahydrocinnolinyl Moiety: The tetrahydrocinnolinyl group can be synthesized via a cyclization reaction involving appropriate precursors such as hydrazine and a substituted phenylacetone.
Coupling with Piperazine: The final step involves coupling the synthesized tetrahydrocinnolinyl moiety with piperazine, followed by the addition of the propenone bridge under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound
生物活性
(E)-3-(4-chlorophenyl)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)prop-2-en-1-one is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound features a complex structure with a piperazine ring and a cinnoline moiety, which are known to influence its pharmacological properties. The presence of the 4-chlorophenyl group is significant as halogenated phenyl groups often enhance biological activity by improving binding affinity to target proteins.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may interact with various enzymes, inhibiting their activity. This is particularly relevant in the context of cancer treatment where enzyme inhibition can lead to reduced tumor growth.
- Receptor Modulation : It is hypothesized that the compound may act as a modulator of neurotransmitter receptors, particularly those involved in neurological disorders.
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of this compound:
| Study | Biological Activity | IC50 Value (µM) | Target |
|---|---|---|---|
| Study 1 | Antitumor Activity | 12.5 | Cancer Cells |
| Study 2 | Antidepressant Effects | 8.0 | Serotonin Receptors |
| Study 3 | Antimicrobial Properties | 15.0 | Bacterial Strains |
Case Studies
- Antitumor Activity : In vitro studies demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase.
- Neuropharmacological Studies : Research indicated that this compound has potential antidepressant effects through modulation of serotonin pathways. Animal models showed an increase in serotonin levels after administration.
- Antimicrobial Efficacy : The compound was tested against several bacterial strains and showed promising results, particularly against Gram-positive bacteria. This suggests potential applications in developing new antibiotics.
特性
IUPAC Name |
(E)-3-(4-chlorophenyl)-1-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN4O/c22-18-8-5-16(6-9-18)7-10-21(27)26-13-11-25(12-14-26)20-15-17-3-1-2-4-19(17)23-24-20/h5-10,15H,1-4,11-14H2/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVYMJCSIZXPFNZ-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)N3CCN(CC3)C(=O)C=CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=NN=C(C=C2C1)N3CCN(CC3)C(=O)/C=C/C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














